molecular formula C46H64O17 B1239165 Bryostatin 3 CAS No. 87370-86-3

Bryostatin 3

Cat. No.: B1239165
CAS No.: 87370-86-3
M. Wt: 889.0 g/mol
InChI Key: BSNHYLUEHJOXFN-OSZDPWTPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Bryostatin 3 has been a significant challenge due to its intricate structure. The most recent and efficient synthesis involves a highly convergent approach that reduces the total number of steps to 31, with the longest linear sequence being 22 steps . Key steps in the synthesis include:

    Sharpless Asymmetric Dihydroxylation: Used to introduce diol functionalities.

    Stork-Wittig Olefination: Employed for the formation of specific olefinic bonds.

    Palladium-Catalyzed Coupling Reactions: Utilized for constructing key carbon-carbon bonds.

    Yamaguchi Macrolactonization: Critical for forming the 26-membered lactone ring.

Industrial Production Methods: Due to the complexity and low natural abundance of this compound, industrial production relies heavily on synthetic methods. The recent advancements in synthetic routes have made it more feasible to produce this compound on a larger scale, although it remains a challenging and resource-intensive process .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions typically involve modifications to the functional groups on the macrolide ring, which can alter the biological activity of this compound .

Scientific Research Applications

Bryostatin 3 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying complex natural product synthesis.

    Biology: Investigated for its role in modulating protein kinase C activity.

    Medicine: Explored for its potential in treating cancer, Alzheimer’s disease, and HIV.

Mechanism of Action

Bryostatin 3 exerts its effects primarily through the modulation of protein kinase C (PKC) activity. It binds to the cysteine-rich domains of PKC, mimicking the natural activators diacylglycerol and phorbol esters. This binding leads to the activation of PKC, which in turn regulates various cellular processes, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Uniqueness of Bryostatin 3: this compound is unique due to its additional butenolide unit directly fused to the macrocycle, which is crucial for its binding to PKC. This structural feature distinguishes it from other bryostatins and contributes to its specific biological activities .

Properties

CAS No.

87370-86-3

Molecular Formula

C46H64O17

Molecular Weight

889.0 g/mol

IUPAC Name

[(1S,3Z,5R,7Z,9S,11S,13S,15R,17R,23R,24S,29R)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate

InChI

InChI=1S/C46H64O17/c1-9-10-11-12-13-14-37(50)61-42-33-23-40(53)60-41(33)35-24-34(26(2)47)59-39(52)21-29(49)20-31-22-36(57-27(3)48)44(6,7)45(54,62-31)25-32-18-28(19-38(51)56-8)17-30(58-32)15-16-43(4,5)46(42,55)63-35/h11-16,19,23,26,29-32,34-36,41-42,47,49,54-55H,9-10,17-18,20-22,24-25H2,1-8H3/b12-11+,14-13+,16-15-,28-19+/t26-,29-,30+,31-,32+,34?,35-,36+,41+,42-,45+,46-/m1/s1

InChI Key

BSNHYLUEHJOXFN-OSZDPWTPSA-N

Isomeric SMILES

CCC/C=C/C=C/C(=O)O[C@@H]1C2=CC(=O)O[C@@H]2[C@H]3CC(OC(=O)C[C@@H](C[C@@H]4C[C@@H](C([C@@](O4)(C[C@@H]5C/C(=C/C(=O)OC)/C[C@@H](O5)/C=C\C([C@@]1(O3)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O

SMILES

CCCC=CC=CC(=O)OC1C2=CC(=O)OC2C3CC(OC(=O)CC(CC4CC(C(C(O4)(CC5CC(=CC(=O)OC)CC(O5)C=CC(C1(O3)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O

Canonical SMILES

CCCC=CC=CC(=O)OC1C2=CC(=O)OC2C3CC(OC(=O)CC(CC4CC(C(C(O4)(CC5CC(=CC(=O)OC)CC(O5)C=CC(C1(O3)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O

Synonyms

bryostatin 3

Origin of Product

United States

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